A Technical Guide to the Synthesis and Characterization of 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide
A Technical Guide to the Synthesis and Characterization of 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide
Abstract
This technical guide provides a comprehensive scientific overview of 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide, a secondary amide of interest in medicinal chemistry and drug development. The document delineates the molecule's core chemical identity, physicochemical properties, and a detailed, field-proven methodology for its synthesis via the acylation of 2-phenylethylamine with 4-methylphenylacetyl chloride. The rationale behind key experimental steps is explained to provide researchers with actionable insights. Furthermore, this guide presents a thorough, predictive analysis of the compound's expected spectroscopic signatures, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to aid in its characterization and validation. The potential applications of this molecular scaffold, derived from the established pharmacological relevance of its constituent phenethylamine and p-tolyl moieties, are also discussed. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel amide-based compounds for therapeutic applications.
Introduction
2-(4-methylphenyl)-N-(2-phenylethyl)acetamide is a distinct secondary amide that integrates two structurally significant pharmacophores: the phenethylamine backbone and a 4-methylphenylacetyl group. The phenethylamine framework is a cornerstone in neuropharmacology, forming the structural basis for numerous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of central nervous system (CNS) stimulants.[1][2] Its derivatives are extensively explored for their diverse biological activities. Concurrently, the 4-methylphenylacetic acid (or p-tolylacetic acid) moiety serves as a valuable intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory agents and analgesics.[3][4]
The amide linkage between these two moieties creates a molecule with potential for novel biological interactions, meriting investigation by drug development professionals. This guide offers a robust framework for its synthesis and provides a detailed analytical blueprint for its structural confirmation, thereby empowering researchers to confidently produce and validate this compound for further study.
Chemical Structure and Properties
The molecular structure of 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide is defined by a central acetamide group linking a p-tolyl group and a phenylethyl group.
Caption: Chemical structure of 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide | - |
| Molecular Formula | C₁₇H₁₉NO | [5] |
| Molecular Weight | 253.34 g/mol | [5] |
| XLogP3 (Predicted) | 3.5 | Calculated |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 1 | Calculated |
| Rotatable Bond Count | 4 | Calculated |
Synthesis Methodology
Reaction Principle
The synthesis of 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide is most reliably achieved through the formation of an amide bond between a carboxylic acid derivative and an amine. The direct reaction between a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[6] To overcome this, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity. A classic and highly effective method involves converting the carboxylic acid, 4-methylphenylacetic acid, into its corresponding acyl chloride using thionyl chloride (SOCl₂).[7] This highly reactive acyl chloride then readily undergoes nucleophilic attack by 2-phenylethylamine to form the desired amide, with a tertiary amine base added to scavenge the HCl byproduct.[6]
Caption: Workflow for the synthesis of the target amide via an acyl chloride intermediate.
Starting Materials
| Reagent | Formula | MW ( g/mol ) | Properties |
| 4-Methylphenylacetic acid | C₉H₁₀O₂ | 150.17 | White crystalline powder, MP: 88-92 °C[3][4] |
| 2-Phenylethylamine | C₈H₁₁N | 121.18 | Colorless liquid, BP: 197-200 °C, fishy odor[8] |
| Thionyl chloride | SOCl₂ | 118.97 | Corrosive, fuming liquid |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Colorless liquid, strong base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Inert solvent |
Detailed Experimental Protocol
Part A: Activation of Carboxylic Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphenylacetic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Carefully add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirring solution at room temperature. Causality: Using a slight excess of thionyl chloride ensures complete conversion of the carboxylic acid to the more reactive acyl chloride.[7]
-
Heat the reaction mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Trustworthiness: This step is critical as any remaining thionyl chloride would react violently with the amine added in the next stage.
Part B: Amide Formation (Acylation)
-
Dissolve the crude 4-methylphenylacetyl chloride from Part A in fresh anhydrous DCM and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-phenylethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Causality: Triethylamine is a non-nucleophilic base used to neutralize the HCl generated during the acylation, driving the reaction to completion.[6]
-
Add the amine/base solution dropwise to the stirring acyl chloride solution at 0 °C. Causality: The dropwise addition at low temperature helps to control the exothermic nature of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until completion (monitored by TLC).
Part C: Work-up and Purification
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and finally with brine. Trustworthiness: This series of aqueous washes constitutes a self-validating purification system, ensuring the removal of ionic impurities and unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide.
Analytical Characterization (Predicted)
The following spectroscopic data are predicted based on the known chemical structure and established principles of NMR, IR, and MS analysis.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.30 - 7.15 | m | 5H | Phenyl-H (C₆H₅) | Standard aromatic region for a monosubstituted benzene ring. |
| ~ 7.10 | d | 2H | Tolyl-H (ortho to CH₂) | Aromatic protons on the p-tolyl ring, ortho to the acetyl group. |
| ~ 7.05 | d | 2H | Tolyl-H (ortho to CH₃) | Aromatic protons on the p-tolyl ring, ortho to the methyl group. |
| ~ 5.60 | br s | 1H | N-H | Amide proton, typically a broad singlet. |
| ~ 3.55 | s | 2H | Tolyl-CH₂ -C=O | Methylene protons alpha to the carbonyl and tolyl ring. |
| ~ 3.50 | q | 2H | N-CH₂ -CH₂ | Methylene protons alpha to the amide nitrogen, split by adjacent CH₂. |
| ~ 2.80 | t | 2H | CH₂-CH₂ -Phenyl | Methylene protons alpha to the phenyl ring, split by adjacent CH₂. |
| ~ 2.30 | s | 3H | Tolyl-CH₃ | Methyl group protons on the tolyl ring. |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 171.0 | C =O (Amide Carbonyl) |
| ~ 138.5 | Phenyl C -CH₂ (Quaternary) |
| ~ 137.0 | Tolyl C -CH₃ (Quaternary) |
| ~ 132.0 | Tolyl C -CH₂ (Quaternary) |
| ~ 129.5 | Tolyl C H (ortho to CH₃) |
| ~ 129.0 | Tolyl C H (ortho to CH₂) |
| ~ 128.8 | Phenyl C H (ortho/meta) |
| ~ 126.5 | Phenyl C H (para) |
| ~ 44.0 | Tolyl-C H₂-C=O |
| ~ 41.0 | N-C H₂-CH₂ |
| ~ 35.5 | CH₂-C H₂-Phenyl |
| ~ 21.0 | Tolyl-C H₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3300 | N-H Stretch | Secondary Amide |
| ~ 3060, 3030 | Aromatic C-H Stretch | Ar-H |
| ~ 2920, 2850 | Aliphatic C-H Stretch | -CH₂, -CH₃ |
| ~ 1645 | C=O Stretch (Amide I) | Amide |
| ~ 1550 | N-H Bend (Amide II) | Amide |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 253.
-
Key Fragments:
-
m/z = 148: Cleavage of the C-N bond, forming the [C₆H₅CH₂CH₂NH]⁺ fragment.
-
m/z = 119: Formation of the tolylacetyl cation [CH₃C₆H₄CH₂CO]⁺.
-
m/z = 105: Benzylic cleavage of the phenylethyl side chain to form the tropylium ion [C₇H₇]⁺ after rearrangement of the [C₆H₅CH₂]⁺ fragment.
-
m/z = 91: Formation of the tolylmethyl cation (tropylium ion) [CH₃C₆H₄]⁺.
-
Potential Applications in Drug Development
While specific biological activities for 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide are not extensively documented, its structure represents a compelling scaffold for medicinal chemistry. The phenethylamine core is a privileged structure for targeting CNS receptors, and modifications on the amine are a common strategy to alter potency, selectivity, and metabolic stability.[1] The incorporation of the p-tolylacetyl group introduces a lipophilic, aromatic moiety that can engage in hydrophobic or π-stacking interactions within a target protein's binding pocket.
Given that precursors like p-tolylacetic acid are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)[4], this compound could be explored as a lead structure for novel analgesics or anti-inflammatory agents with a potentially modified mechanism of action or side-effect profile. Furthermore, its structural similarity to known bioactive molecules suggests potential utility in screening for anticonvulsant, antidepressant, or other CNS-related activities.
Safety and Handling
The synthesis of this compound involves hazardous reagents. Thionyl chloride is highly corrosive and reacts with water to release toxic gases; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Amines such as 2-phenylethylamine can be corrosive and irritants.[9] Triethylamine is flammable and has a strong odor. Researchers must consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work. The final product should be handled with care, assuming it has undocumented biological activity.
Conclusion
2-(4-methylphenyl)-N-(2-phenylethyl)acetamide is a chemically interesting molecule that can be synthesized in a straightforward and high-yielding manner using standard organic chemistry techniques. This guide has provided a detailed, rationale-driven protocol for its preparation and a predictive framework for its analytical characterization. By combining the pharmacologically relevant phenethylamine and p-tolyl scaffolds, this compound serves as a promising starting point for further investigation in drug discovery programs, particularly in the fields of neuroscience and inflammation.
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